molecular formula C3H7NO2 B1584513 Propyl nitrite CAS No. 543-67-9

Propyl nitrite

Cat. No.: B1584513
CAS No.: 543-67-9
M. Wt: 89.09 g/mol
InChI Key: KAOQVXHBVNKNHA-UHFFFAOYSA-N
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Description

Propyl nitrite (CAS 543-67-9) is an alkyl nitrite with the molecular formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol . It exists as a volatile, flammable liquid with a boiling point range of 320.90–330.00 K (47.75–56.85°C) . Structurally, it consists of a straight-chain propyl group bonded to a nitrite functional group (–O–N=O).

Primarily used as a recreational inhalant ("popper"), this compound induces smooth muscle relaxation, leading to vasodilation, increased heart rate, and transient euphoria . Its rapid onset and short duration of action make it popular in certain social contexts, though its unregulated use poses significant health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl nitrite can be synthesized through the esterification of propanol with nitrous acid. The reaction involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Esterification Reaction: The nitrous acid reacts with propanol to form this compound and water. [ \text{C3H7OH} + \text{HNO2} \rightarrow \text{C3H7ONO} + \text{H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by passing nitrogen dioxide gas into a solution of propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form propyl nitrate.

    Reduction: It can be reduced to propanol and nitrogen oxides.

    Substitution: this compound can participate in nucleophilic substitution reactions where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides, cyanides, or thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Propyl nitrate.

    Reduction: Propanol and nitrogen oxides.

    Substitution: Various substituted propyl compounds depending on the nucleophile used.

Scientific Research Applications

Medical Applications

1. Vasodilator in Medicine:
Propyl nitrite is primarily recognized for its use as a vasodilator. It has been employed in the treatment of angina pectoris due to its ability to relax smooth muscle and dilate blood vessels, thus enhancing blood flow .

2. Neurotoxicity Research:
Recent studies have indicated potential neurotoxic effects associated with alkyl nitrites, including this compound. Research has shown that chronic exposure may impair learning and memory functions in animal models . This highlights the need for caution in its recreational use.

3. Case Studies on Abuse:
A notable case involved a patient who experienced severe complications from intravenous administration of poppers (which often contain this compound). The patient developed methaemoglobinemia, necessitating urgent medical intervention . This underscores the risks associated with misuse.

Industrial Applications

1. Fuel Additive:
this compound serves as an ignition improver in rocket fuels, enhancing combustion efficiency . Its properties make it suitable for use in high-performance fuel formulations.

2. Chemical Intermediate:
In organic synthesis, this compound is utilized as an intermediate in the production of various chemical compounds. Its reactivity allows it to participate in diverse chemical reactions, contributing to the synthesis of more complex molecules .

Recreational Use and Risks

1. Psychoactive Effects:
this compound is frequently used recreationally for its psychoactive effects, often inhaled to enhance sexual experiences. However, this practice carries significant health risks, including potential visual impairment and other neurological effects .

2. Health Hazards:
Chronic use has been linked to serious health issues such as methemoglobinemia and respiratory distress. Users may experience symptoms ranging from dizziness to severe oxygen deprivation due to impaired blood oxygen transport capabilities .

Data Table: Summary of Applications

Application Description Risks/Concerns
Medical VasodilatorUsed to treat angina pectoris by improving blood flowPotential neurotoxicity; requires medical supervision
Fuel AdditiveEnhances combustion efficiency in rocket fuelsToxicity concerns; handling precautions needed
Chemical IntermediateServes in organic synthesis for producing complex compoundsRequires careful handling due to reactivity
Recreational UseInhaled for psychoactive effects; enhances sexual experiencesRisk of methemoglobinemia; possible visual impairment

Mechanism of Action

Propyl nitrite exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The nitric oxide activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells, particularly in blood vessels, causing vasodilation and a subsequent drop in blood pressure. The molecular targets include the smooth muscle cells of blood vessels and the pathways involved in nitric oxide signaling.

Comparison with Similar Compounds

Iso-Propyl Nitrite (CAS 541-42-4)

  • Structural Differences : Iso-propyl nitrite is a structural isomer of propyl nitrite, with the nitrite group attached to a branched carbon chain (secondary carbon). This branching reduces intermolecular van der Waals forces, likely lowering its boiling point compared to the straight-chain isomer, though exact data are unavailable .
  • Chemical Properties: Shares the same molecular formula (C₃H₇NO₂) and weight (89.09 g/mol) as this compound but exhibits distinct reactivity due to steric effects from branching .

Amyl Nitrite (CAS 110-46-3)

  • Structural Differences: Amyl nitrite has a longer pentyl chain (C₅H₁₁NO₂), increasing its molecular weight (117.15 g/mol) and boiling point (~373 K) compared to this compound .
  • Applications: Historically used medically to treat angina, amyl nitrite is now primarily recreational. Its longer alkyl chain slows metabolism, prolonging effects compared to this compound .
  • Hazards : Like this compound, it is incompatible with oxidizing agents (e.g., chlorates) and strong acids, posing explosion risks . Both compounds induce methemoglobinemia at high doses .

Propyl Nitrate (CAS 627-13-4)

  • Functional Group: A nitrate ester (C₃H₇NO₃) with a molecular weight of 105.09 g/mol, differing from this compound by an additional oxygen atom .
  • Stability and Uses: Nitrates are more thermally stable than nitrites, making propyl nitrate useful in fuels and explosives.
  • Toxicity: Nitrates are metabolized to nitrites in vivo, indirectly contributing to nitrosamine formation—a process linked to carcinogenicity .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Primary Uses Key Risks
This compound C₃H₇NO₂ 89.09 320.90–330.00 Recreational inhalant Methemoglobinemia, dizziness
Iso-propyl nitrite C₃H₇NO₂ 89.09 Not reported Likely recreational Similar to this compound
Amyl nitrite C₅H₁₁NO₂ 117.15 ~373 Medical/recreational vasodilator Explosion risk, hypotension
Propyl nitrate C₃H₇NO₃ 105.09 Not reported Industrial propellant Nitrosamine formation

Research Findings and Health Implications

  • Nitrosamine Formation: Nitrites (including this compound) react with amines in vivo to form nitrosamines, which are potent carcinogens .
  • Methemoglobinemia: Excessive exposure to alkyl nitrites oxidizes hemoglobin, impairing oxygen transport and causing cyanosis .
  • Regulatory Status: The U.S. EPA and IRIS prioritize studies on nitrate/nitrite toxicity, highlighting concerns about chronic exposure and carcinogenicity .

Biological Activity

Propyl nitrite, a member of the alkyl nitrite family, is primarily recognized for its use as a recreational drug known as "poppers." This compound has garnered attention not only for its psychoactive effects but also for its biological activities, particularly in relation to vascular physiology and potential toxicological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and associated health risks.

This compound is an alkyl nitrite with the chemical formula C3H7NO2. It acts as a vasodilator by releasing nitric oxide (NO), which relaxes smooth muscle in blood vessels. The mechanism involves the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates vasodilation .

Table 1: Comparison of Alkyl Nitrites

CompoundStructurePrimary UseMechanism of Action
This compoundC3H7NO2Recreational drugVasodilation via NO release
Isothis compoundC3H7NO2Recreational drugSimilar to this compound
Amyl NitriteC5H11NO2Recreational drugVasodilation via NO release

Therapeutic Applications

Research has indicated that nitrites can be beneficial in treating certain medical conditions. For instance, sodium nitrite has been studied for its potential role in managing ischemic heart diseases by improving blood flow and reducing myocardial oxygen demand . Additionally, this compound may offer therapeutic benefits in specific clinical scenarios, such as acute angina attacks.

Case Studies and Health Risks

Despite its potential benefits, this compound is associated with significant health risks, particularly when used recreationally. A notable case study involved a patient who experienced severe methaemoglobinaemia after injecting poppers intravenously. The individual presented with dyspnoea and cyanosis, requiring emergency treatment . Methaemoglobinaemia occurs when nitrites oxidize iron in hemoglobin, impairing oxygen transport.

Another study highlighted the ocular toxicity linked to habitual use of poppers. Patients reported visual disturbances attributed to foveal maculopathy following the inhalation of isothis compound. Optical coherence tomography (OCT) revealed disruption of foveal cone outer segments, indicating potential long-term damage to vision .

Table 2: Summary of Health Risks Associated with this compound

Health RiskDescription
MethaemoglobinaemiaCondition where hemoglobin is oxidized, reducing oxygen-carrying capacity
Visual DisturbancesRetinal damage leading to foveal maculopathy and central vision loss
Cardiovascular EffectsPotential for vasodilation leading to hypotension and reflex tachycardia

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing propyl nitrite, and how can purity be verified?

  • Methodological Answer : this compound synthesis typically follows protocols involving the reaction of sodium nitrite with propanol under acidic conditions. A detailed procedure involves using a three-necked flask with mechanical stirring, controlled reagent addition, and temperature monitoring (e.g., 5.5 moles of sodium nitrite in aqueous solution with propanol and sulfuric acid) . Purity verification requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm chemical identity. Independent analytical validation of test material purity, as recommended by the EPA, is critical to avoid contamination .

Q. How can nitrite concentrations be accurately measured in samples containing this compound?

  • Methodological Answer : The Griess reaction is a standard colorimetric method for nitrite detection, involving diazotization with sulfanilamide and coupling with N-(1-naphthyl)ethylenediamine . For complex matrices (e.g., seawater), cadmium-copper reduction converts nitrate to nitrite, enabling sequential analysis . Sensitivity varies: Griess assays detect ~0.1–60 μM nitrite, while reduction-based methods achieve precision with a standard deviation of 0.12 μg-at./L at 20 μg-at./L .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation of volatile vapors. Personal protective equipment (PPE) such as nitrile gloves and lab coats is mandatory. Storage should be in airtight, light-resistant containers at controlled temperatures. Protocols should align with EPA guidelines for chemical administration, including spill management and waste disposal .

Advanced Research Questions

Q. How should researchers address conflicting toxicity data in this compound studies?

  • Methodological Answer : Discrepancies may arise from variability in exposure characterization, sample size, or statistical methods. Evaluate studies for:

  • Exposure verification : Ensure test material purity (e.g., isomer distribution) and analytical validation .
  • Study design : Check for adequate controls, dose-response consistency, and cytotoxicity assessments to avoid confounding .
  • Statistical rigor : Prioritize studies reporting confidence intervals over binary "significant/not significant" classifications . Meta-analyses can reconcile differences by standardizing effect sizes and adjusting for covariates (e.g., species, exposure duration).

Q. What methodologies are effective for analyzing oxygen isotopic composition in this compound degradation products?

  • Methodological Answer : The denitrifier method, using Pseudomonas aureofaciens, reduces nitrite to N₂O for isotopic analysis. Key steps include:

  • Calibration : Use nitrite salts with known δ¹⁸O values .
  • Equilibration : Account for oxygen exchange between nitrite and water, which follows a predictable fractionation factor (α = 1.021 ± 0.003 at 25°C) .
  • Storage : Preserve samples at -20°C in amber vials to prevent isotopic alteration.

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

  • Methodological Answer : Variables to optimize include:

  • Temperature : Maintain 0–5°C during acid addition to prevent side reactions .
  • Stoichiometry : Use a 1:1 molar ratio of propanol to sodium nitrite.
  • Catalysts : Test alternatives to sulfuric acid (e.g., HCl) to reduce esterification by-products.
    Monitor purity via real-time GC-MS and adjust mixing rates to enhance yield .

Q. Key Considerations for Researchers

  • Study Design : Ensure sample sizes are statistically powered and include controls for cytotoxicity .
  • Data Transparency : Report raw data, standardized signals, and avoid "cherry-picking" results (e.g., include Western blot densitometry values) .
  • Literature Gaps : Prioritize studies post-2015 and use EPA-recommended databases (e.g., Health and Environmental Research Online) to identify underreported data .

Properties

IUPAC Name

propyl nitrite
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7NO2/c1-2-3-6-4-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAOQVXHBVNKNHA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCON=O
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Molecular Formula

C3H7NO2
Record name PROPIONITRITE
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DSSTOX Substance ID

DTXSID5075282
Record name Nitrous acid, propyl ester
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Molecular Weight

89.09 g/mol
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Physical Description

Propionitrite appears as a colorless liquid with a sweet, ethereal odor. Highly toxic by inhalation and ingestion. A dangerous fire risk. Used as a solvent and as a dielectric fluid.
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CAS No.

543-67-9
Record name PROPIONITRITE
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Record name Propyl nitrite
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Record name Nitrous acid, propyl ester
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Record name Propyl nitrite
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Record name PROPYL NITRITE
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Synthesis routes and methods

Procedure details

It is well-known that during the two-step reaction process of preparing ethylene glycol by synthesis gas, the selection of the CO coupling route of producing oxalate is very important. In view of the practical industrial applications, it is generally thought that the technical route of firstly producing dimethyl oxalate by CO coupling, and then hydrogenating dimethyl oxalate to produce ethylene glycol is the most feasible. However, the CO coupling reaction course needs to consume NO. Therefore, during supplementing the NO raw material to the process of producing dimethyl oxalate by CO coupling, under general situations, methanol, oxygen and NO are used to be subjected to oxidative esterification, and then the nonreactive gases are exhausted by the method of combining compression, condensation and alcohol absorption, and then methyl nitrite resulting from NO reaction is introduced into the system and reacted. However, the encountered problem is that the boiling point (−16.5° C.) of methyl nitrite is rather low, and methyl nitrite is a gas at the normal temperature. Thus, the method of combining compression, condensation and alcohol absorption should be used, resulting in the high costs of operation energy and the poor effects. Nevertheless, in, e.g., one embodiment of the present invention, an oxidative esterification reactor I and the coupling reaction I are introduced into the NO supplementing system, and thereby ethanol, propanol or butanol are firstly subjected to oxidative esterification with oxygen and NO to produce ethyl nitrite, propyl nitrite or butyl nitrite; then the nonreactive inert components introduced into the nitride oxide as the raw material are directly exhausted by simple separation or further treated; then the amount of nitride oxides or nitrous acid esters in the exhausted gases can be restricted to below a comparatively low amount; next, ethyl nitrite (a boiling point of 15° C.), propyl nitrite (a boiling point of 39° C.) or butyl nitrite (a boiling point of 75° C.) and the CO gas I are fed into the coupling reactor Ito be subjected to the coupling reaction so as to produce diethyl oxalate, dipropyl oxalate or dibutyl oxalate; meanwhile, the reaction releases NO; NO from the reaction and unreacted CO and the newly supplemented oxygen and methanol enter the reactor II to produce methyl nitrite; then compression and condensation are no longer required; after separation is carried out by directly using the conventional pressure or temperature, methyl nitrite is mixed with the CO gas II and fed into the coupling reactor II to continue the reaction; NO resulting from the reaction directly enters the entrance of the reactor II for being recycled; the coupling reactor II is the primary reactor of the coupling reaction course, and the coupling reactor I is the reactor of the NO supplementing system performing the assistant function; most of the CO raw materials are reacted through the reactor II to produce dimethyl oxalate. Researchers found that the oxidative esterification of nitride oxides with oxygen and alcohols to produce alkyl nitrite is a quick reaction, while the side reactions of generating nitric acid etc. are slightly slower. The reaction rate of the oxidative esterification course of NO is mainly affected by the resistance of gas-liquid mass transfer. If the gas-liquid mass transfer efficiency is effectively increased, the probability of generating N2O4 can be further effectively reduced, thereby further reducing the losses of nitride oxides or nitrous acid esters. On the basis of the sufficient studies of the features of the oxidative esterification of nitride oxides and oxygen and alcohols, the technical solution of the present invention further proposes the use of the supergravity rotating bed reactor as the reactor of oxidative esterification for fully utilizing the prominent advantage possessed by the supergravity rotating bed reactor which can exponentially increase the gas-liquid mass transfer efficiency and furthermore more effectively promoting the primary reaction and greatly inhibiting the occurrences of side reactions, thereby increasing the utilization efficiencies of the raw materials like NO. In a word, the present invention adequately makes use of the differences of the boiling points of distinct nitrous acid esters and fully utilizes the advantage of the high efficient mass transfer of the supergravity rotating bed reactor, so that the high yield and the high selectivity of the coupling reaction are ensured and meanwhile, the losses of nitride oxides or nitrous acid esters are dramatically reduced, the utilization efficiency of nitride oxides or nitrous acid esters is increased, and the environmental pollution is decreased.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Propyl nitrite
Propyl nitrite
Propyl nitrite
Propyl nitrite
Propyl nitrite
Propyl nitrite

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